Ornipressin acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

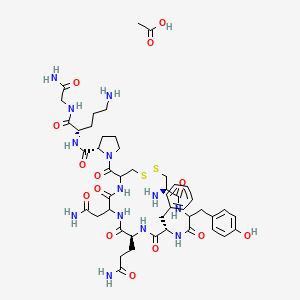

C47H67N13O14S2 |

|---|---|

分子量 |

1102.2 g/mol |

IUPAC名 |

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30?,31-,32?,33?,34-;/m0./s1 |

InChIキー |

AYJSELDHDXYDKX-BTQYNBJVSA-N |

異性体SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N |

正規SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ornipressin Acetate

Executive Summary: Ornipressin (B549295) acetate (B1210297) is a potent synthetic analogue of the natural hormone arginine vasopressin, primarily utilized for its powerful vasoconstrictive properties in clinical settings to manage bleeding.[1][2][3] This document provides a detailed examination of its molecular mechanism of action, focusing on its interaction with vasopressin receptors and the subsequent intracellular signaling cascades. It is intended for researchers, scientists, and drug development professionals, offering quantitative pharmacological data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows.

Core Mechanism of Action

Ornipressin is a synthetic peptide in which the arginine at position 8 of the native vasopressin molecule is replaced with ornithine.[2][4] Its primary pharmacological effect, vasoconstriction, is mediated through its activity as an agonist at vasopressin receptors, specifically the V1a subtype.[1][5]

Receptor Binding and G-Protein Coupling

The V1a receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[6] These receptors are predominantly located on vascular smooth muscle cells.[1][7] Upon binding of Ornipressin, the V1a receptor undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G-protein, Gαq/11.[1][6][8]

Downstream Second Messenger Cascade

The activation of the Gαq/11 protein initiates a well-defined intracellular signaling cascade:

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).[1][8][9]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.[1][10]

-

Smooth Muscle Contraction: The significant increase in intracellular Ca2+ concentration is the critical event leading to vasoconstriction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction.[1][9][10]

-

Protein Kinase C (PKC) Activation: Concurrently, DAG and the increased intracellular Ca2+ activate Protein Kinase C (PKC), which phosphorylates various cellular proteins, further contributing to the contractile response and other long-term cellular effects.[8][9]

Visualization: Ornipressin V1a Receptor Signaling Pathway

The following diagram illustrates the sequence of molecular events from receptor binding to the ultimate physiological response of vasoconstriction.

Caption: V1a receptor signaling cascade initiated by Ornipressin.

Pharmacological Parameters

Quantitative analysis of Ornipressin's interaction with vasopressin and oxytocin (B344502) receptors reveals its potency and selectivity profile.

Receptor Activation Potency Data

The following table summarizes the half-maximal effective concentration (EC50) values for Ornipressin at human receptors, as determined by reporter gene expression assays in HEK293 cells.[4][11]

| Receptor Subtype | Species | Assay Type | EC50 Value |

| Vasopressin V1a | Human | Reporter Gene Assay | 0.69 nM |

| Vasopressin V2 | Human | Reporter Gene Assay | 0.45 nM |

| Vasopressin V1b | Human | Reporter Gene Assay | 7.5 nM |

| Oxytocin (OTR) | Human | Reporter Gene Assay | 71 nM |

Physiological Response Data

-

In Vivo Animal Models: In rats, administration of Ornipressin at a dose of 0.1 nmol/kg leads to a measurable increase in arterial blood pressure.[4]

-

Human Clinical Studies: Studies on vasoconstriction in human skin show that Ornipressin is effective at concentrations as low as 10⁻⁴ U/ml, with the most significant constrictor effect observed at 10⁻² to 10⁻¹ U/ml.[12] A concentration of 10⁻² U/ml is suggested to be effective for achieving local hemostasis in skin.[12]

Key Experimental Methodologies

Characterization of Ornipressin's mechanism of action relies on standardized in vitro assays. The protocols for two fundamental experiments are detailed below.

Protocol: V1a Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of Ornipressin by measuring its ability to compete with a radiolabeled ligand for the V1a receptor.[13][14]

-

Objective: To determine the inhibitory constant (Ki) of Ornipressin for the human V1a receptor.

-

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human V1a receptor.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) at a concentration at or below its dissociation constant (Kd).

-

Test Compound: Ornipressin acetate, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Non-specific Control: 1 µM unlabeled Arginine Vasopressin.

-

Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/B), scintillation counter.

-

-

Procedure:

-

Plate Setup: To designated wells of a 96-well plate, add assay buffer, the radioligand, and either the test compound (at various concentrations), buffer for total binding, or the non-specific control.

-

Reaction Initiation: Add the cell membrane preparation (e.g., 10-20 µg protein/well) to all wells to start the binding reaction.

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding as a function of the log concentration of Ornipressin.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Ornipressin that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC50) of Ornipressin by quantifying the increase in intracellular calcium following V1a receptor activation.[15][16]

-

Objective: To determine the EC50 of Ornipressin for inducing calcium mobilization via the human V1a receptor.

-

Materials:

-

Cells: HEK293 cells stably expressing the human V1a receptor, seeded in black-walled, clear-bottom 96-well plates.

-

Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant fluorescent calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Equipment: Fluorescence kinetic plate reader (e.g., FlexStation) with integrated liquid handling.

-

-

Procedure:

-

Cell Plating: Seed cells into 96-well plates and grow to confluence (typically 18-24 hours).

-

Dye Loading: Remove the growth medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C, protected from light. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

-

Measurement: Place the cell plate into the fluorescence kinetic plate reader.

-

Baseline Reading: The instrument measures baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Compound Addition: The instrument's integrated fluidics system automatically adds the serially diluted Ornipressin to the wells while continuing to record fluorescence.

-

Kinetic Reading: Continue to measure fluorescence intensity every 1-2 seconds for a total of 90-120 seconds to capture the peak response.

-

-

Data Analysis:

-

For each concentration, determine the maximum fluorescence signal change (peak minus baseline).

-

Plot the maximum signal change against the log concentration of Ornipressin.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

-

Visualization: Calcium Mobilization Assay Workflow

The following diagram outlines the logical flow of the intracellular calcium mobilization experiment.

Caption: A typical experimental workflow for a calcium mobilization assay.

Conclusion

The mechanism of action of this compound is centered on its agonism of the V1a vasopressin receptor. This interaction triggers a Gq-protein-mediated signaling cascade involving Phospholipase C, the generation of IP3 and DAG, and a subsequent sharp increase in intracellular calcium. This calcium mobilization is the direct stimulus for vascular smooth muscle contraction, resulting in the potent vasoconstriction for which the drug is clinically employed. The pharmacological profile and mechanism can be precisely characterized using established in vitro methods such as competitive binding and calcium mobilization assays.

References

- 1. What is the mechanism of Ornipressin? [synapse.patsnap.com]

- 2. Ornipressin: a synthetic derivative of vasopressin - Creative Peptides [creative-peptides.com]

- 3. What are the side effects of Ornipressin? [synapse.patsnap.com]

- 4. Ornipressin (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 7. What is Ornipressin used for? [synapse.patsnap.com]

- 8. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. imrpress.com [imrpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Dose-response relation of ornipressin with regard to vasoconstriction in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Ornipressin Acetate: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant applications in surgical and clinical settings for achieving hemostasis. This technical guide provides an in-depth overview of the chemical structure and a representative method for the synthesis of Ornipressin acetate (B1210297). It includes a detailed breakdown of its physicochemical and biological properties, a comprehensive protocol for its synthesis via solid-phase peptide synthesis (SPPS), and methodologies for its purification and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide drug development and related fields.

Introduction

Ornipressin is a nonapeptide and a synthetic derivative of the natural hormone arginine vasopressin (AVP). The key structural modification in Ornipressin is the substitution of the arginine residue at position 8 with ornithine. This alteration confers a more specific agonistic activity towards the vasopressin V1a receptor, resulting in potent vasoconstrictive effects with reduced antidiuretic activity compared to AVP.[1] Its primary clinical utility lies in its ability to control local blood flow during surgical procedures.[1] This guide details the molecular architecture of Ornipressin acetate and outlines a robust methodology for its chemical synthesis.

Structure and Properties of this compound

Ornipressin is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 6. The C-terminus is an amide, and the amino acid at position 8 is L-ornithine. The acetate salt form is common for formulation.

Chemical Structure

The primary amino acid sequence of Ornipressin is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂. A disulfide bond connects the Cys¹ and Cys⁶ residues, forming a cyclic hexapeptide ring with a tripeptide tail.

Caption: 2D Chemical Structure of Ornipressin.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₅H₆₃N₁₃O₁₂S₂ (free base) | [1] |

| Molecular Weight | 1042.19 g/mol (free base) | [1] |

| CAS Number | 914453-98-8 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥98% | [1] |

| Solubility | DMSO: 10 mg/ml, PBS (pH 7.2): 20 mg/ml | |

| Storage Temperature | -20°C | [1] |

Biological Activity

Ornipressin is a potent agonist of the vasopressin V1a receptor. Its binding to V1a receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.[2] The table below presents its activity at various receptors.

| Receptor Target | EC₅₀ (nM) - Human Receptors | Reference(s) |

| Vasopressin V1a | 0.69 | |

| Vasopressin V2 | 0.45 | |

| Vasopressin V1b | 7.5 | |

| Oxytocin Receptor | 71 |

Synthesis of this compound

The synthesis of Ornipressin is achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for the stepwise construction of peptides on a solid support.[3] The following sections outline a representative workflow for the synthesis of Ornipressin.

Synthesis Workflow

The overall process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a resin, followed by on-resin cyclization, cleavage from the resin, and purification.

References

Ornipressin Acetate: A Technical Guide to V1a Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of vasopressin, is a potent vasoconstrictor with a primary mechanism of action mediated through the vasopressin V1a receptor.[1][2] Also known as 8-L-ornithine-vasopressin or POR-8, it is a peptide hormone where the arginine at position eight in vasopressin is substituted with ornithine.[3] This structural modification confers a degree of selectivity for the V1a receptor. This technical guide provides an in-depth overview of the V1a receptor binding characteristics of ornipressin acetate (B1210297), detailed experimental protocols for its assessment, and a visualization of the associated signaling pathways. Ornipressin is recognized as a specific agonist for the V1 receptor.[4]

Quantitative Data on Receptor Activation

A study using HEK293 cells expressing human vasopressin and oxytocin (B344502) receptors demonstrated the following EC50 values for ornipressin in a reporter gene expression assay:[3]

| Receptor | EC50 (nM) |

| Human Vasopressin V1a | 0.69 |

| Human Vasopressin V2 | 0.45 |

| Human Vasopressin V1b | 7.5 |

| Human Oxytocin Receptor | 71 |

| Table 1: Functional Potency (EC50) of Ornipressin at Human Vasopressin and Oxytocin Receptors. Data from a reporter gene expression assay in HEK293 cells.[3] |

These data indicate that ornipressin is a potent agonist at both V1a and V2 receptors, with significantly lower potency at the V1b and oxytocin receptors, demonstrating its selectivity profile.[3]

V1a Receptor Signaling Pathway

The vasopressin V1a receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[5] Upon agonist binding, such as ornipressin, the receptor couples to G proteins of the Gq/11 family.[6] This initiates a well-defined intracellular signaling cascade. Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[7] In vascular smooth muscle cells, this cascade culminates in vasoconstriction.[1]

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity (Ki) of an unlabeled compound like ornipressin acetate for the V1a receptor is typically determined using a radioligand competition binding assay. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

I. Materials and Reagents

-

Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human V1a receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity, selective radiolabeled V1a receptor antagonist or agonist (e.g., [³H]-Arginine Vasopressin).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO or assay buffer) to create a stock solution for serial dilutions.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity V1a receptor ligand (e.g., unlabeled Arginine Vasopressin) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum filtration manifold.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

II. Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ornipressin (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacodynamics of Ornipressin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor with a primary affinity for the vasopressin V1a receptor.[1] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of Ornipressin acetate, consolidating quantitative data from key studies, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and related scientific disciplines.

Mechanism of Action: V1a Receptor-Mediated Vasoconstriction

Ornipressin exerts its primary pharmacodynamic effect through the activation of V1a vasopressin receptors, which are predominantly located on vascular smooth muscle cells.[1] The binding of Ornipressin to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade, leading to potent vasoconstriction.

Signaling Pathway

The activation of the V1a receptor by Ornipressin triggers the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.

Quantitative Pharmacodynamic Data in Vivo

The following tables summarize the key quantitative pharmacodynamic effects of this compound observed in various in vivo studies.

Table 1: Hemodynamic Effects in a Canine Model

| Parameter | Dosage | Maximum Change from Baseline | Time to Maximum Effect |

| Systolic Arterial Pressure | 0.03 U/kg (bolus) | +33% | 3-5 minutes |

| Diastolic Arterial Pressure | 0.03 U/kg (bolus) | +39% | 3-5 minutes |

| Cardiac Output | 0.03 U/kg (bolus) | -44% | 3-5 minutes |

| Total Peripheral Resistance | 0.03 U/kg (bolus) | +159% | 3-5 minutes |

| Myocardial Blood Flow | 0.03 U/kg (bolus) | -32% | 3-5 minutes |

| Coronary Vascular Resistance | 0.03 U/kg (bolus) | +112% | 3-5 minutes |

Table 2: Effects on Renal Function and Hemodynamics in Patients with Decompensated Liver Cirrhosis

| Parameter | Dosage | Change from Baseline |

| Inulin Clearance | 6 IU/h (infusion) | +65% |

| Paraaminohippuric Acid Clearance | 6 IU/h (infusion) | +49% |

| Urine Volume | 6 IU/h (infusion) | +45% |

| Sodium Excretion | 6 IU/h (infusion) | +259% |

| Systemic Vascular Resistance | 6 IU/h (infusion) | +60% |

| Renal Vascular Resistance | 6 IU/h (infusion) | -27% |

| Renal Blood Flow | 6 IU/h (infusion) | +44% |

Table 3: Dose-Response for Vasoconstriction in Human Skin

| Ornipressin Concentration | Effect on Capillary Flux |

| 10⁻⁴ U/mL | Effective vasoconstriction |

| 10⁻³ - 10⁻¹ U/mL | Most effective concentration range (inter-individual variability) |

| 10⁻² - 10⁻¹ U/mL | Largest constrictor effect and shortest latency |

| 10⁰ U/mL | Less effective in reducing capillary flux |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Hemodynamic Effects in a Canine Model

-

Objective: To investigate the effects of Ornipressin on systemic and coronary hemodynamics.

-

Subjects: Nine anesthetized closed-chest mongrel dogs.

-

Anesthesia: N₂O/O₂ (FiO₂: 0.33) and enflurane (B1671288) (1.0 vol% end-tidal).

-

Instrumentation and Measurements:

-

Saline-filled catheters for intravascular pressure measurements.

-

Tip catheter manometer for left ventricular pressure change (dP/dt).

-

Thermodilution for cardiac output (CO).

-

Pitot catheter for coronary sinus blood flow.

-

-

Procedure:

-

Record baseline hemodynamic values.

-

Administer a bolus injection of Ornipressin (0.03 U/kg).

-

Measure changes in hemodynamic parameters at fixed time intervals for 90 minutes.

-

-

Data Analysis: Analysis of variance for repeated measures.

Renal and Hemodynamic Effects in Patients with Liver Cirrhosis

-

Objective: To study the effect of Ornipressin on renal function, hemodynamics, and humoral mediators in patients with decompensated cirrhosis and deteriorating renal function.[2]

-

Subjects: 11 patients with decompensated cirrhosis.[2]

-

Procedure:

-

Measurements:

Dose-Response for Vasoconstriction in Human Skin

-

Objective: To study the vasoconstrictor potency of Ornipressin in human skin.

-

Subjects: 30 healthy volunteers.

-

Procedure:

-

Enhance basal cutaneous blood flow in the test area with 1% histamine.

-

Administer intradermal injections (50 µL) of five different concentrations of Ornipressin (10⁻⁴ to 10⁰ U/mL in 0.9% saline) and a saline control.

-

-

Measurements:

-

Capillary flux using laser Doppler flowmetry.

-

Size of pallor.

-

-

Data Analysis: Assessment of dose-dependent changes in capillary flux and pallor size.

Conclusion

This compound is a potent V1a receptor agonist that induces significant vasoconstriction, leading to marked hemodynamic changes. In vivo studies have consistently demonstrated its ability to increase arterial blood pressure and systemic vascular resistance while decreasing cardiac output and regional blood flow. In specific clinical contexts, such as in patients with decompensated liver cirrhosis, Ornipressin has been shown to improve renal function and hemodynamics. The dose-dependent vasoconstrictor effect in the skin highlights its utility as a local hemostatic agent. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Ornipressin and related compounds. A thorough understanding of its in vivo pharmacodynamics is crucial for its safe and effective clinical application.

References

Ornipressin Acetate vs. Vasopressin: A Technical Deep Dive into Molecular and Functional Distinctions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular and functional differences between Ornipressin acetate (B1210297) and the endogenous hormone, Vasopressin. By examining their structural nuances, receptor binding affinities, and downstream signaling cascades, this document provides a comprehensive resource for researchers engaged in the development and characterization of vasopressin analogues.

Executive Summary

Ornipressin, a synthetic analogue of vasopressin, exhibits distinct pharmacological properties stemming from a single amino acid substitution. While both nonapeptides potently interact with vasopressin receptors, this subtle structural alteration significantly influences receptor selectivity and functional potency. This guide dissects these differences through a detailed analysis of their molecular structures, a comparative summary of their receptor binding affinities, an elucidation of their signaling pathways, and a transparent presentation of the experimental methodologies used to derive these insights.

Molecular Structure: A Tale of Two Peptides

Ornipressin and Arginine Vasopressin (AVP), the predominant form of vasopressin in humans, are both cyclic nonapeptides, each containing a disulfide bridge between the cysteine residues at positions 1 and 6. The pivotal molecular distinction lies at position 8 of the peptide chain. In Arginine Vasopressin, this position is occupied by an Arginine residue, whereas Ornipressin features an Ornithine residue.[1][2] This seemingly minor substitution of one basic amino acid for another has profound implications for the molecule's interaction with its target receptors.

Table 1: Amino Acid Sequence Comparison

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |

| Arginine Vasopressin | Cys | Tyr | Phe | Gln | Asn | Cys | Pro | Arg | Gly-NH₂ |

| Ornipressin | Cys | Tyr | Phe | Gln | Asn | Cys | Pro | Orn | Gly-NH₂ |

Ornipressin is typically supplied as an acetate salt to improve its stability and solubility.

Receptor Binding Affinity and Functional Potency: A Quantitative Comparison

The primary targets for both Ornipressin and Vasopressin are the vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors (GPCRs).[3][4] The affinity and functional activity at these receptors dictate the physiological effects of each peptide. Ornipressin is recognized primarily for its potent vasoconstrictive effects, mediated through the V1a receptor.[5][6]

Table 2: Comparative Receptor Binding Affinity (Ki) and Functional Potency (EC50)

| Ligand | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Primary Signaling Pathway |

| Arginine Vasopressin | V1a | 1.13 [Source for Ki] | ~1-10 (typical range) | Gq/11 → PLC → IP₃ → ↑Ca²⁺ |

| V1b | Data not readily available | Data not readily available | Gq/11 → PLC → IP₃ → ↑Ca²⁺ | |

| V2 | Data not readily available | 1.16 x 10⁻²[7] | Gs → Adenylyl Cyclase → ↑cAMP | |

| Ornipressin | V1a | Data not readily available | Data not readily available | Gq/11 → PLC → IP₃ → ↑Ca²⁺ |

| V1b | Data not readily available | Data not readily available | Gq/11 → PLC → IP₃ → ↑Ca²⁺ | |

| V2 | Data not readily available | Minor effect noted[5] | Gs → Adenylyl Cyclase → ↑cAMP |

Note: The lack of directly comparable, side-by-side data from a single source is a current limitation in the publicly available literature.

Downstream Signaling Pathways

The distinct physiological effects of Ornipressin and Vasopressin are a direct consequence of the specific signaling cascades initiated upon binding to their respective receptors.

V1a Receptor Signaling (Ornipressin and Vasopressin)

Activation of the V1a receptor by either Ornipressin or Vasopressin initiates a signaling cascade through the Gq/11 family of G-proteins.[8][9] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration is the primary driver of smooth muscle contraction, leading to vasoconstriction.[5]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Ornipressin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Ornipressin used for? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. innoprot.com [innoprot.com]

- 8. innoprot.com [innoprot.com]

- 9. Bench-to-bedside review: Vasopressin in the management of septic shock - PMC [pmc.ncbi.nlm.nih.gov]

Ornipressin Acetate: A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin acetate (B1210297), a synthetic analogue of the natural hormone vasopressin, has a rich history as a potent vasoconstrictor. This technical guide provides an in-depth exploration of its discovery, the evolution of its clinical use, and the fundamental scientific data underpinning its pharmacological profile. Detailed experimental methodologies, quantitative data summaries, and visualizations of its signaling pathway are presented to serve as a comprehensive resource for the scientific community.

Discovery and History

Ornipressin, also known as 8-L-ornithine vasopressin, was first synthesized in 1963 by R.L. Huguenin and R.A. Boissonnas at the Swiss pharmaceutical company Sandoz. Their work was a part of broader research efforts in the mid-20th century to modify the structure of natural vasopressin to enhance its therapeutic properties and explore structure-activity relationships. The key structural modification in Ornipressin is the substitution of the arginine residue at position 8 of the vasopressin molecule with ornithine.

The initial pharmacological properties of Ornipressin were described in a 1964 publication by B. Berde and colleagues , also from Sandoz. This early research established its potent vasoconstrictive effects. Sandoz was subsequently granted a patent for Ornipressin. The official introduction of Ornipressin into the Medical Subject Headings (MeSH) database occurred on December 9, 1977, with its first appearance in indexed publications noted in 1979.

The primary therapeutic application of Ornipressin has been as a local vasoconstrictor to achieve hemostasis during surgical procedures. Its ability to reduce blood flow in the operative field made it a valuable tool in various surgical disciplines, including neurosurgery and dental surgery. Additionally, Ornipressin and other vasopressin analogues have been investigated and used for the management of bleeding from esophageal varices, a life-threatening complication of portal hypertension.

Mechanism of Action and Signaling Pathway

Ornipressin exerts its pharmacological effects by acting as an agonist at vasopressin receptors, with a particular selectivity for the V1a receptor subtype . These receptors are predominantly located on vascular smooth muscle cells. The V1a receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gq/11 family of G-proteins .

Upon binding of Ornipressin to the V1a receptor, the following signaling cascade is initiated:

-

Activation of Gq/11: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin light chains and ultimately, smooth muscle contraction and vasoconstriction.

Experimental Protocols

Synthesis of this compound (General Solid-Phase Peptide Synthesis Protocol)

Workflow for Solid-Phase Peptide Synthesis of Ornipressin

Methodology:

-

Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Attachment: The C-terminal amino acid (Glycine in Ornipressin), with its alpha-amino group protected by an Fmoc group and its side chain protected if necessary, is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the alpha-amino group of the resin-bound amino acid using a mild base, typically a solution of piperidine (B6355638) in DMF.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

-

Coupling: The next Fmoc-protected amino acid in the sequence (Ornithine for Ornipressin) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of the preceding amino acid on the resin.

-

Cycle Repetition: Steps 3-5 are repeated for each subsequent amino acid in the Ornipressin sequence (Pro, Cys, Asn, Gln, Phe, Tyr, Cys).

-

Disulfide Bridge Formation: After the linear peptide is assembled, the protecting groups on the two cysteine residues are removed, and an oxidizing agent is used to form the intramolecular disulfide bond.

-

Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final this compound product are confirmed by analytical HPLC and mass spectrometry.

Pharmacological Characterization (General Methods from the Era)

The early pharmacological evaluation of vasopressin analogues like Ornipressin, as described by Berde et al. in 1964, would have involved a series of in vivo and in vitro bioassays to determine its pressor (vasoconstrictor), antidiuretic, and oxytocic activities.

Experimental Protocols:

-

Pressor Activity (Vasoconstrictor Effect):

-

Animal Model: Typically, male rats anesthetized with urethane.

-

Procedure: The carotid artery would be cannulated for continuous blood pressure monitoring. The jugular vein would be cannulated for intravenous administration of the test substance.

-

Measurement: A dose-response curve would be generated by administering increasing doses of Ornipressin and measuring the corresponding increase in blood pressure. The potency would be compared to a standard preparation of vasopressin.

-

-

Antidiuretic Activity:

-

Animal Model: Conscious, water-loaded rats.

-

Procedure: Rats would be hydrated by oral administration of a water load. Urine output would be collected and measured over time.

-

Measurement: Ornipressin would be administered, and the reduction in urine flow and increase in urine osmolality would be quantified and compared to the effects of a standard vasopressin preparation.

-

-

Oxytocic Activity (Uterine Contraction):

-

Preparation: Isolated uterine horn from a rat in estrus, suspended in an organ bath containing a physiological salt solution.

-

Procedure: The uterine tissue would be attached to a force transducer to record contractions.

-

Measurement: Increasing concentrations of Ornipressin would be added to the organ bath, and the resulting contractile response would be measured and compared to the effects of a standard oxytocin (B344502) preparation.

-

Quantitative Data

Receptor Binding and Functional Activity

| Receptor Subtype | Agonist/Antagonist Activity | EC50 (nM) | Reference |

| Human Vasopressin V1a | Agonist | 0.69 | [1] |

| Human Vasopressin V2 | Agonist | 0.45 | [1] |

| Human Vasopressin V1b | Agonist | 7.5 | [1] |

| Human Oxytocin Receptor | Agonist | 71 | [1] |

Hemodynamic Effects in Humans

| Parameter | Effect of Ornipressin | Quantitative Change | Clinical Context | Reference |

| Mean Arterial Pressure (MAP) | Increase | Variable, dose-dependent | Anesthesia, septic shock | [2] |

| Systemic Vascular Resistance (SVR) | Increase | Significant, dose-dependent | Anesthesia, septic shock | [2] |

| Cardiac Output (CO) | Decrease | Variable | Anesthesia, septic shock | [2] |

| Heart Rate (HR) | Decrease (reflex bradycardia) | Variable | Anesthesia, septic shock | [2] |

| Portal Venous Pressure | Decrease | -36% | Liver cirrhosis | [3] |

| Hepatic Blood Flow | Decrease | -35% | Liver cirrhosis | [3] |

| Renal Blood Flow | Decrease | -16% | Liver cirrhosis | [3] |

Clinical Applications

The primary clinical utility of this compound stems from its potent vasoconstrictive properties.

Surgical Hemostasis

Ornipressin has been used as a local hemostatic agent in various surgical fields to reduce intraoperative bleeding and improve the visibility of the surgical field. Its applications have included:

-

Neurosurgery: Infiltration of the scalp to minimize bleeding during craniotomy.

-

Plastic and Reconstructive Surgery: To reduce blood loss during procedures such as skin grafting.

-

Dental and Maxillofacial Surgery: As an adjunct to local anesthetics to prolong their effect and provide a bloodless field for procedures.

Bleeding Esophageal Varices

Along with other vasopressin analogues, Ornipressin has been employed in the management of acute bleeding from esophageal varices. By causing splanchnic vasoconstriction, it reduces blood flow to the portal system, thereby lowering portal pressure and reducing variceal bleeding.

Conclusion

This compound holds a significant place in the history of peptide pharmacology. From its initial synthesis in the early 1960s, it has served as a valuable tool for understanding the structure-activity relationships of vasopressin analogues and has found clinical application as a potent vasoconstrictor. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, historical and modern experimental approaches, and key quantitative data, offering a valuable resource for researchers and clinicians in the field of drug development and pharmacology.

References

- 1. Surprising pharmacological activity of analogues designed by substitution of position 3 in arginine vasopressin (AVP) and 8-D-arginine vasopressin with L-2-napthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemodynamic effects of association of vasopressin and norepinephrine in patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemodynamic effects of vasopressin, alone and in combination with nitroprusside, in patients with liver cirrhosis and portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Ornipressin Acetate (CAS Number: 914453-98-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications, primarily in the management of hemorrhage and hypotension. This technical guide provides an in-depth overview of Ornipressin acetate, encompassing its physicochemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for its characterization are provided, along with a comprehensive summary of its quantitative data. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Ornipressin, also known as 8-L-ornithine-vasopressin, is a synthetic peptide hormone derived from the endogenous neurohormone arginine vasopressin (AVP).[1][2] The substitution of arginine at position eight with ornithine results in a compound with potent vasoconstrictive properties and reduced antidiuretic effects compared to its natural counterpart.[3] this compound (CAS: 914453-98-8) is the acetate salt of this peptide.[1][4] Its primary clinical utility lies in its ability to induce localized or systemic vasoconstriction, making it a valuable agent in surgical procedures to control bleeding and in the management of hypotensive states.[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 914453-98-8 | [1][4] |

| Molecular Formula | C45H63N13O12S2 · xC2H4O2 | [1][4] |

| Molecular Weight | 1042.19 g/mol (free base) | [8] |

| Appearance | White to off-white powder/crystalline solid | [1][9] |

| Purity | ≥98% (HPLC) | [8][9] |

| Solubility | Soluble in DMSO (~10 mg/mL) and PBS (pH 7.2, ~20 mg/mL) | [1] |

| Storage | -20°C | [9] |

| Peptide Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys1-Cys6) | [1] |

Mechanism of Action

Ornipressin exerts its pharmacological effects primarily through its interaction with vasopressin receptors, which are G-protein coupled receptors (GPCRs).[10] It displays a higher affinity for the vasopressin V1a and V2 receptors compared to the V1b receptor and the oxytocin (B344502) receptor.[1]

V1a Receptor-Mediated Vasoconstriction

The most prominent effect of Ornipressin is vasoconstriction, which is mediated by its agonistic activity on V1a receptors located on vascular smooth muscle cells.[5][10] The signaling pathway is initiated by the binding of Ornipressin to the V1a receptor, which is coupled to the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration leads to the formation of a Ca²⁺-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction, resulting in vasoconstriction.[10]

V2 Receptor Interaction

Ornipressin is also an agonist at the vasopressin V2 receptor, although its primary therapeutic effects are not attributed to this interaction.[1] V2 receptors are predominantly found in the collecting ducts of the kidneys and are coupled to Gs proteins. Activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This cascade ultimately promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption. While Ornipressin can activate this pathway, it is considered to have low antidiuretic activity compared to vasopressin.[8]

Quantitative Pharmacological Data

The receptor binding and functional activity of this compound have been characterized in various in vitro and in vivo models. A summary of the key quantitative data is provided in Table 2.

Table 2: Receptor Selectivity and Potency of this compound

| Receptor | Assay Type | Cell Line/Tissue | Species | Parameter | Value (nM) | Reference(s) |

| V1a | Reporter Gene Assay | HEK293 | Human | EC₅₀ | 0.69 | [1] |

| V2 | Reporter Gene Assay | HEK293 | Human | EC₅₀ | 0.45 | [1] |

| V1b | Reporter Gene Assay | HEK293 | Human | EC₅₀ | >1000 | [1] |

| Oxytocin | Reporter Gene Assay | HEK293 | Human | EC₅₀ | 71 | [1] |

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

V1a Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor.

Materials:

-

Membrane preparations from cells expressing the human V1a receptor.

-

Radioligand: [³H]-Arginine Vasopressin.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled vasopressin (for non-specific binding) or this compound dilution.

-

50 µL of radioligand at a concentration close to its Kd.

-

150 µL of membrane preparation (containing a specified amount of protein).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: CRE-Luciferase Reporter Gene Assay

This protocol describes a method to assess the functional activity of this compound at Gs-coupled receptors (like the V2 receptor) using a CRE-luciferase reporter gene assay in HEK293 cells.

Materials:

-

HEK293 cells stably or transiently expressing the human V2 receptor and a CRE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

This compound.

-

Luciferase assay reagent.

-

White, opaque 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the HEK293 cells in a white, opaque 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the growth medium from the cells and replace it with the this compound dilutions. Include a vehicle control.

-

Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.

-

After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence values against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value by non-linear regression analysis of the dose-response curve.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats to evaluate the vasoconstrictive effects of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g).

-

Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture).

-

Surgical instruments.

-

Polyethylene tubing (PE-50) for cannulation.

-

Heparinized saline (10-20 IU/mL).

-

Pressure transducer.

-

Data acquisition system.

Procedure:

-

Anesthetize the rat and ensure an adequate depth of anesthesia.

-

Make a midline ventral incision in the neck to expose the trachea and carotid arteries.

-

Perform a tracheostomy to ensure a clear airway, if necessary.

-

Carefully dissect one of the carotid arteries from the surrounding tissue and vagus nerve.

-

Place two ligatures around the artery, one distal and one proximal. Tie the distal ligature.

-

Make a small incision in the artery and insert a heparinized saline-filled PE-50 cannula towards the aorta. Secure the cannula with the proximal ligature.

-

Connect the cannula to a pressure transducer linked to a data acquisition system.

-

Allow the blood pressure to stabilize.

-

Administer this compound intravenously (e.g., via a cannulated jugular vein) in increasing doses.

-

Record the changes in mean arterial pressure (MAP), systolic, and diastolic blood pressure.

-

Analyze the data to determine the dose-response relationship for the pressor effect of this compound.

Potential Applications and Therapeutic Uses

The potent vasoconstrictive properties of this compound have led to its use in several clinical scenarios:

-

Local Vasoconstrictor in Surgery: Ornipressin is often combined with local anesthetics to reduce local blood flow, thereby minimizing bleeding during surgical procedures and prolonging the duration of anesthesia.[6][7]

-

Management of Hypotension: It can be used to increase blood pressure in hypotensive states, such as during certain types of shock or anesthesia-induced hypotension.[5]

-

Control of Bleeding Esophageal Varices: Its ability to constrict splanchnic blood vessels makes it useful in the management of bleeding from esophageal varices, a common complication of liver cirrhosis.[5]

Safety and Adverse Effects

The primary adverse effects of this compound are extensions of its vasoconstrictive action and can include:

-

Increased Blood Pressure (Hypertension): Systemic administration can lead to a significant rise in blood pressure.[11]

-

Bradycardia: A reflex decrease in heart rate can occur in response to the increase in blood pressure.[11]

-

Ischemia: Excessive vasoconstriction can lead to reduced blood flow to vital organs, potentially causing ischemia.[11]

-

Gastrointestinal Disturbances: Nausea, vomiting, and abdominal cramps have been reported.[11]

-

Hyponatremia: Although it has low antidiuretic activity, prolonged use may lead to water retention and low sodium levels.[11]

Careful monitoring of cardiovascular parameters is essential during the administration of this compound.

Conclusion

This compound is a potent synthetic vasopressin analogue with well-characterized vasoconstrictive effects mediated primarily through the V1a receptor. Its utility as a local and systemic hemostatic agent and a pressor agent is well-established. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and methods for its pharmacological evaluation. The detailed experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers and clinicians working with this important therapeutic agent.

References

- 1. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 4. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]

- 5. resources.revvity.com [resources.revvity.com]

- 6. scispace.com [scispace.com]

- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]

- 10. iworx.com [iworx.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Ornipressin Acetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthetic Vasopressin Analogue, its Receptor Interactions, and Methodologies for its Study

Introduction

Ornipressin, also known as 8-L-ornithine-vasopressin, is a synthetic analogue of the endogenous hormone vasopressin.[1][2][3] Structurally, it is a cyclic nonapeptide where the arginine residue at position 8 in vasopressin is substituted with ornithine.[2][3] This modification results in a potent vasoconstrictor with distinct receptor selectivity and pharmacological properties.[4] This technical guide provides a comprehensive overview of Ornipressin acetate (B1210297), including its core peptide sequence, its interaction with vasopressin receptors, and detailed methodologies for its investigation.

Ornipressin Acetate: Core Peptide Sequence and Structure

The primary structure of Ornipressin is a nine-amino-acid peptide with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic structure. The C-terminus is amidated.

Amino Acid Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂[5][6][7]

One-Letter Code: CYFQNCP(Orn)G-NH₂

Molecular Formula: C₄₅H₆₃N₁₃O₁₂S₂[6]

Molecular Weight: 1042.2 g/mol [1][6]

Ornipressin is typically supplied as an acetate salt to improve its stability and solubility.

Quantitative Data: Receptor Binding and In Vivo Activity

Ornipressin exhibits a distinct profile of activity at vasopressin and oxytocin (B344502) receptors. The following table summarizes key quantitative data regarding its potency and physiological effects.

| Parameter | Receptor/Model | Value | Reference |

| EC₅₀ | Human Vasopressin V1A Receptor | 0.69 nM | [5][7] |

| EC₅₀ | Human Vasopressin V2 Receptor | 0.45 nM | [5][7] |

| EC₅₀ | Human Vasopressin V1B Receptor | 7.5 nM | [5][7] |

| EC₅₀ | Human Oxytocin Receptor | 71 nM | [5][7] |

| In Vivo Effect | Increase in Arterial Blood Pressure (Rats) | 0.1 nmol/kg | [5][7] |

| Clinical Dose | Restoration of Arterial Blood Pressure (Humans) | 1-2 IU/h |

Signaling Pathways

Ornipressin exerts its physiological effects primarily through the activation of V1a and V2 vasopressin receptors, which are G-protein coupled receptors (GPCRs).

V1a Receptor Signaling Pathway

Activation of the V1a receptor by Ornipressin initiates a signaling cascade that leads to vasoconstriction. This pathway is predominantly active in vascular smooth muscle cells.

References

- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Properties of Orn8-Vasopressin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orn8-Vasopressin, also known as Ornipressin (B549295) or POR-8, is a synthetic analog of the neurohypophyseal hormone vasopressin. It is a potent vasoconstrictor that exhibits high selectivity for the vasopressin V1a receptor subtype, with minimal to negligible activity on V2 receptors. This selectivity profile makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of V1a receptors and a clinically useful agent for managing hypotension and controlling localized bleeding. This guide provides a comprehensive overview of the biological properties of Orn8-Vasopressin, including its receptor binding characteristics, functional pharmacology, and the experimental methodologies used for its characterization.

Introduction

Orn8-Vasopressin is a synthetic nonapeptide in which the arginine at position 8 of the native human vasopressin (Arginine Vasopressin, AVP) is replaced by ornithine. This substitution significantly alters its biological activity, conferring a strong preference for the V1a receptor, which is primarily expressed on vascular smooth muscle cells.[1] Its potent vasoconstrictive properties have led to its clinical use as a hemostatic agent and for blood pressure support.[2] Understanding the detailed biological and pharmacological properties of Orn8-Vasopressin is crucial for its optimal use in research and clinical settings.

Receptor Binding and Selectivity

Table 1: Receptor Binding Affinities of Vasopressin Analogs

| Compound | Receptor Subtype | Species | Binding Affinity (Ki) [nM] | Reference |

| Arginine Vasopressin (AVP) | Human V1a | Human | 0.39 | [3] |

| Human V2 | Human | 1.21 | [3] | |

| Terlipressin (B549273) | Human V1 | Human | 1100 | [4] |

| Human V2 | Human | 6900 | [4] |

Note: Specific Ki values for Orn8-Vasopressin are not available in the cited literature. The data for AVP and Terlipressin are provided for context.

Functional Pharmacology

The primary pharmacological effect of Orn8-Vasopressin is potent vasoconstriction, mediated by its agonist activity at V1a receptors on vascular smooth muscle cells. In contrast, it has been reported to have no significant antidiuretic effect, indicating a lack of meaningful agonism at V2 receptors.[5]

Table 2: Functional Potency of Vasopressin Analogs

| Compound | Assay | Species | Potency (EC50/ED50) | Reference |

| Arginine Vasopressin (AVP) | Increase in intracellular Ca2+ (hV1a) | Human | 1.13 nM (EC50) | [3] |

| cAMP Accumulation (hV2) | Human | 2.22 nM (EC50) | [3] | |

| Vasoconstriction (A7r5 cells) | Rat | ~5 nM (EC50) | [6] | |

| Orn8-Vasopressin | Vasoconstriction in human skin | Human | Effective at 10⁻⁴ U/ml | [7] |

Note: Direct EC50/ED50 values for Orn8-Vasopressin from in vitro vasoconstriction or in vivo pressor assays are not specified in the provided search results. The data on human skin vasoconstriction provides a qualitative measure of its potency.

Signaling Pathways

Orn8-Vasopressin exerts its vasoconstrictive effects through the activation of the Gq/11 signaling cascade following its binding to the V1a receptor. This pathway leads to an increase in intracellular calcium concentration, which is the primary trigger for smooth muscle contraction.

Caption: V1a Receptor Signaling Pathway for Orn8-Vasopressin.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound like Orn8-Vasopressin to vasopressin receptors.

Objective: To determine the inhibition constant (Ki) of Orn8-Vasopressin for V1a and V2 receptors.

Materials:

-

Membrane preparations from cells expressing human V1a or V2 receptors.

-

Radioligand (e.g., [³H]-Arginine Vasopressin).

-

Non-specific binding control (e.g., a high concentration of unlabeled Arginine Vasopressin).

-

Orn8-Vasopressin at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a microplate, combine the cell membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of Orn8-Vasopressin.

-

For total binding wells, add assay buffer instead of the competitor.

-

For non-specific binding wells, add a saturating concentration of unlabeled AVP.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Orn8-Vasopressin concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Caption: Workflow for Radioligand Receptor Binding Assay.

In Vitro Vasoconstriction Assay

This protocol outlines a method to assess the vasoconstrictor activity of Orn8-Vasopressin on isolated arterial rings.

Objective: To determine the potency (EC50) and efficacy of Orn8-Vasopressin in inducing vascular smooth muscle contraction.

Materials:

-

Isolated arterial rings (e.g., from rat aorta or human saphenous vein).[9]

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).

-

Orn8-Vasopressin stock solution.

-

Control vasoconstrictor (e.g., phenylephrine (B352888) or KCl).

Procedure:

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C.

-

Allow the rings to equilibrate under a resting tension for a specified period.

-

Assess the viability of the rings by contracting them with a high concentration of KCl.

-

After a washout period, cumulatively add increasing concentrations of Orn8-Vasopressin to the organ bath.

-

Record the isometric tension developed after each addition until a maximal response is achieved.

-

Plot the contractile response against the logarithm of the Orn8-Vasopressin concentration to generate a dose-response curve.

-

Calculate the EC50 (the concentration that produces 50% of the maximal response) and the maximal effect (Emax) from the curve.

In Vivo Rat Pressor Assay

This is a classic method to evaluate the effect of a substance on systemic blood pressure.[10][11]

Objective: To determine the pressor potency (ED50) of Orn8-Vasopressin.

Materials:

-

Anesthetized rats.

-

Catheters for cannulation of a carotid artery (for blood pressure measurement) and a jugular vein (for drug administration).

-

Blood pressure transducer and recording system.

-

Orn8-Vasopressin solutions of known concentrations.

Procedure:

-

Anesthetize the rat and cannulate the carotid artery and jugular vein.

-

Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure.

-

Allow the animal's blood pressure to stabilize.

-

Administer increasing doses of Orn8-Vasopressin intravenously.

-

Record the peak increase in mean arterial pressure for each dose.

-

Plot the increase in blood pressure against the logarithm of the dose of Orn8-Vasopressin.

-

Determine the ED50, the dose that produces 50% of the maximal pressor response.

In Vivo Antidiuretic Assay

This assay measures the ability of a compound to reduce urine output.

Objective: To assess the antidiuretic activity of Orn8-Vasopressin.

Materials:

-

Water-loaded, conscious or anesthetized rats.

-

Metabolic cages for urine collection or bladder cannulation for direct urine flow measurement.

-

Orn8-Vasopressin solutions.

Procedure:

-

Hydrate the rats with a water load (e.g., via oral gavage).

-

Administer Orn8-Vasopressin (subcutaneously or intravenously).

-

Collect urine over a set period and measure the volume.

-

Compare the urine output of Orn8-Vasopressin-treated rats to that of vehicle-treated control rats.

-

A significant reduction in urine volume indicates antidiuretic activity.

Conclusion

Orn8-Vasopressin is a potent and selective V1a receptor agonist with pronounced vasoconstrictor effects and minimal antidiuretic activity. This pharmacological profile makes it a valuable tool for studying V1a receptor-mediated physiology and a useful therapeutic agent in specific clinical scenarios. The experimental protocols detailed in this guide provide a framework for the further characterization of Orn8-Vasopressin and other vasopressin analogs, contributing to a deeper understanding of their biological properties and potential applications. Further research is warranted to determine the precise binding affinities and functional potencies of Orn8-Vasopressin to provide a more complete quantitative profile.

References

- 1. What is the mechanism of Ornipressin? [synapse.patsnap.com]

- 2. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pressor responses of rats to vasopressin: effect of sodium, angiotensin, and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasopressin stimulates Ca2+ spiking activity in A7r5 vascular smooth muscle cells via activation of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response relation of ornipressin with regard to vasoconstriction in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasopressin analogs that antagonize antidiuretic responses by rats to the antidiuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arginine vasopressin enhances sympathetic constriction through the V1 vasopressin receptor in human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. firsthope.co.in [firsthope.co.in]

- 11. Bioassay of insulin & Bioassay of Vasopressin | PPTX [slideshare.net]

Technical Guide: Solubility and Handling of Ornipressin Acetate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of Ornipressin acetate (B1210297) in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). It includes detailed experimental protocols for solution preparation and a visualization of the primary signaling pathway activated by Ornipressin.

Ornipressin Acetate Overview

Ornipressin, also known as 8-L-ornithine-vasopressin, is a synthetic analog of the peptide hormone vasopressin.[1][2][3] It functions as a potent vasoconstrictor by acting as an agonist for vasopressin receptors, primarily the V1a receptor located on vascular smooth muscle cells.[1][4][5] This activity leads to a reduction in local blood flow, making it useful in surgical settings for hemostasis.[4]

Solubility Data

This compound is supplied as a crystalline solid.[6][7] Its solubility is dependent on the solvent system used. The following table summarizes the approximate solubility in two common laboratory solvents.

| Solvent | Concentration | Notes |

| DMSO | ~10 mg/mL | A stock solution can be prepared in this organic solvent.[6][7][8] |

| PBS (pH 7.2) | ~20 mg/mL | Aqueous solutions are not recommended for storage beyond one day.[6][8] |

Experimental Protocols for Solution Preparation

Accurate and consistent preparation of this compound solutions is critical for reliable experimental outcomes. Below are recommended protocols for preparing stock and working solutions.

Protocol for Preparing a DMSO Stock Solution

This protocol is suitable for creating a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers for biological assays.

-

Material Handling: this compound is supplied as a crystalline solid and should be handled in accordance with the safety data sheet.[6]

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO for every 1 mg of peptide).

-

Inert Gas Purge: Before sealing, purge the solvent and the headspace of the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[6]

-

Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[9]

Protocol for Preparing an Aqueous PBS Solution

This protocol is used for creating an organic solvent-free solution ready for immediate use in biological experiments.

-

Material Handling: Handle the crystalline this compound solid as previously described.

-

Weighing: Accurately weigh the required amount of the peptide.

-

Solvent Addition: Directly dissolve the solid in sterile PBS (pH 7.2) to the desired final concentration (up to ~20 mg/mL).[6][8]

-

Dissolution: Vortex gently to ensure complete dissolution.

-

Usage: Use the freshly prepared aqueous solution promptly. It is not recommended to store aqueous solutions for more than one day.[6]

Protocol for Preparing Working Solutions from DMSO Stock

-

Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

-

Dilution: Perform serial dilutions of the DMSO stock solution into the final aqueous buffer or isotonic saline required for the experiment.[6]

-

Solvent Consideration: Ensure that the final concentration of DMSO in the working solution is physiologically insignificant, as organic solvents can have effects on biological systems.[6] Typically, the final DMSO concentration should be kept below 0.1%.

Visualization of Core Signaling Pathway

Ornipressin exerts its vasoconstrictive effects primarily through the activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The binding of Ornipressin initiates an intracellular signaling cascade detailed below.[1][2]

Caption: Ornipressin V1a Receptor Signaling Cascade.

This pathway begins with Ornipressin binding to the V1a receptor, which activates the Gq alpha subunit of a G-protein.[1] This, in turn, activates phospholipase C (PLC). PLC catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is the primary trigger for smooth muscle contraction, leading to vasoconstriction.[1][2]

References

- 1. What is the mechanism of Ornipressin? [synapse.patsnap.com]

- 2. What is Ornipressin used for? [synapse.patsnap.com]

- 3. Ornipressin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Ornipressin (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Ornipressin Acetate for Rat Arterial Blood Pressure Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily used in clinical settings to manage bleeding.[1] Its mechanism of action makes it a valuable tool for research into cardiovascular physiology and the development of novel therapeutics for conditions such as hypotension. These application notes provide detailed protocols for studying the effects of ornipressin acetate (B1210297) on arterial blood pressure in rats, including its mechanism of action, experimental procedures, and expected outcomes.

Mechanism of Action